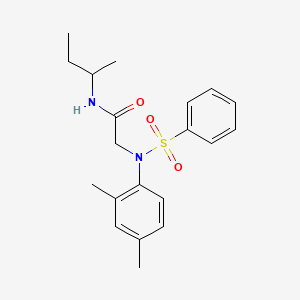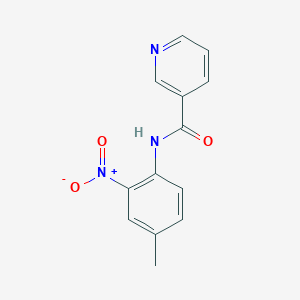![molecular formula C17H14ClN5O2 B4919891 1-(3-chlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B4919891.png)
1-(3-chlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole is a chemical compound that has been widely used in scientific research due to its unique properties. It is a synthetic compound that is prepared through a specific synthesis method.
Wirkmechanismus
The mechanism of action of 1-(3-chlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole is not fully understood. However, it is known to undergo photochemical reactions when exposed to light. This property makes it useful as a photosensitizer in photodynamic therapy. It is also known to react with nitric oxide, which makes it useful as a fluorescent probe for the detection of nitric oxide.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death. Additionally, it has been shown to inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(3-chlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole in lab experiments is its unique properties, such as its ability to undergo photochemical reactions and react with nitric oxide. However, one of the limitations is its potential toxicity. It has been shown to be toxic to both cancer cells and normal cells. Therefore, caution should be exercised when handling this compound.
Zukünftige Richtungen
There are several future directions for the use of 1-(3-chlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole in scientific research. One direction is the development of more efficient synthesis methods. Another direction is the exploration of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand its mechanism of action and its potential toxicity.
Synthesemethoden
The synthesis of 1-(3-chlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole involves the reaction of 3-chloroaniline with 3-nitrobenzaldehyde and 1,3-dimethyl-2-nitroso-5-pyrazolone in the presence of a base. The reaction yields a yellow-orange solid which is then purified through recrystallization. The final product is a reddish-brown powder with a melting point of 208-210°C.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole has been widely used in scientific research due to its unique properties. It has been used as a photosensitizer in photodynamic therapy, a technique used to treat cancer. It has also been used as a fluorescent probe for the detection of nitric oxide. Additionally, it has been used as a reagent for the determination of trace amounts of copper.
Eigenschaften
IUPAC Name |
[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O2/c1-11-17(20-19-14-6-4-8-16(10-14)23(24)25)12(2)22(21-11)15-7-3-5-13(18)9-15/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYJRVYZKFVBSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC(=CC=C2)Cl)C)N=NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3,4-difluorophenyl)-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4919820.png)
![1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B4919825.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(3-furylmethyl)-4-piperidinecarboxamide](/img/structure/B4919826.png)

![N-(3-chlorobenzyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4919838.png)

![8-[(2-butyl-1H-imidazol-4-yl)methyl]-3-isopropyl-1-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4919851.png)
![(4-chloro-2-methylphenyl){1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4919857.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4919862.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4919871.png)
![ethyl 3-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B4919875.png)
![ethyl 2-({[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B4919883.png)
![2-[(3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4919899.png)
![4-[1-cyano-2-(5-iodo-2-furyl)vinyl]benzonitrile](/img/structure/B4919907.png)
